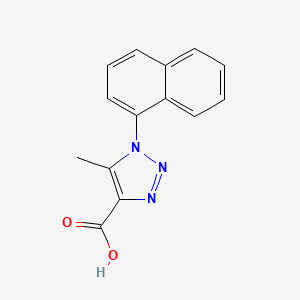
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be achieved through several synthetic routesThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method utilizes a heterogeneous catalyst, such as copper-on-charcoal, and can achieve high yields with good functional group tolerance .
化学反応の分析
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically leads to the formation of corresponding triazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring. This reaction can be carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce reduced triazole derivatives .
科学的研究の応用
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
In addition, the compound can interact with cellular receptors and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to its anticancer effects .
類似化合物との比較
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid: This compound lacks the methyl and naphthalenyl substituents, making it less hydrophobic and potentially less bioactive.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a different triazole ring structure, which may result in different chemical properties and reactivity.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is an ester derivative of 1H-1,2,4-triazole-3-carboxylic acid and is used as a precursor in the synthesis of nucleoside analogues.
The uniqueness of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- lies in its specific substituents, which enhance its hydrophobicity and potentially increase its bioactivity. These structural features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
70292-10-3 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19) |
InChIキー |
XKCDKNITHGLQBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


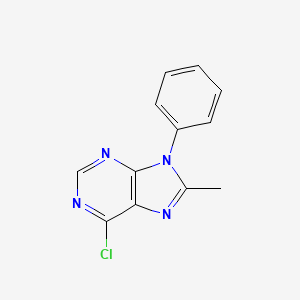

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

![tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B11865475.png)

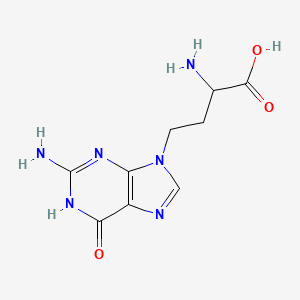

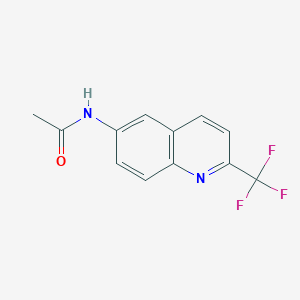

![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
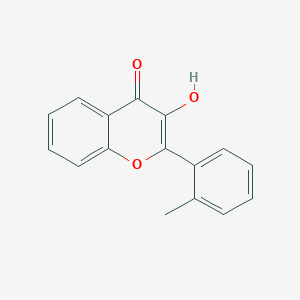
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
